molecular formula C14H10N2O2S2 B5516522 ETHENYL 2-{[3-CYANO-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE

ETHENYL 2-{[3-CYANO-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE

Cat. No.: B5516522
M. Wt: 302.4 g/mol
InChI Key: LGKSSQBWNNFMIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHENYL 2-{[3-CYANO-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE is a complex organic compound that features a combination of pyridine, thiophene, and cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHENYL 2-{[3-CYANO-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE typically involves multiple steps. One common method starts with the preparation of 3-cyano-6-(thiophen-2-yl)pyridine, which is then reacted with appropriate reagents to introduce the ethenyl and sulfanyl groups. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other critical parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ETHENYL 2-{[3-CYANO-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms .

Mechanism of Action

The mechanism by which ETHENYL 2-{[3-CYANO-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETATE exerts its effects involves interactions with specific molecular targets. For example, in cancer cells, it may inhibit key enzymes or signaling pathways that are essential for cell proliferation and survival . The exact pathways and targets can vary depending on the specific application and context .

Properties

IUPAC Name

ethenyl 2-(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S2/c1-2-18-13(17)9-20-14-10(8-15)5-6-11(16-14)12-4-3-7-19-12/h2-7H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGKSSQBWNNFMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COC(=O)CSC1=C(C=CC(=N1)C2=CC=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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